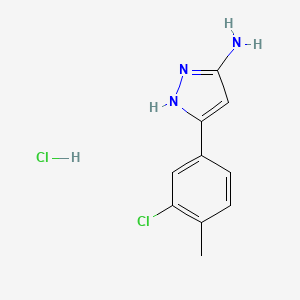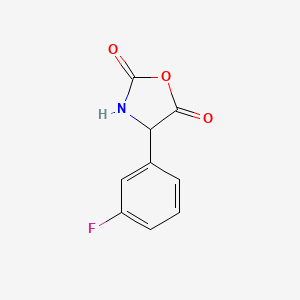
4-(3-Fluorophenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)oxazolidine-2,5-dione is a chemical compound belonging to the oxazolidinone class. This compound is characterized by the presence of a fluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which provides a convenient access to oxazolidine-2,5-diones under mild conditions .
Industrial Production Methods
Industrial production methods for oxazolidine-2,5-diones often involve multicomponent reactions of 1,2-amino alcohols. These methods include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions, often in the presence of a suitable solvent like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentoxazone: An oxazolidinone that is used as a herbicide.
5-(2-Fluorophenyl)-1,3-oxazolidine-2,4-dione: Another oxazolidinone derivative with a fluorophenyl group, but differing in the position of the fluorine atom.
Uniqueness
4-(3-Fluorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6FNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
Clé InChI |
ZOCPAXSDULGLDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



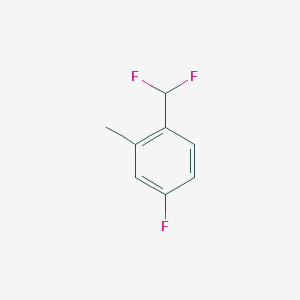
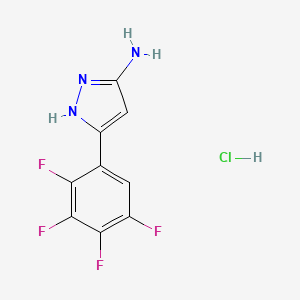
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
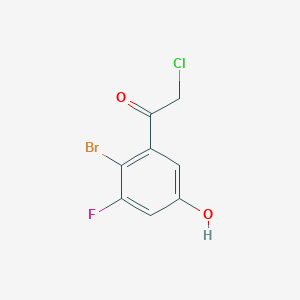

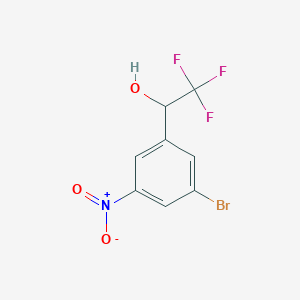
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
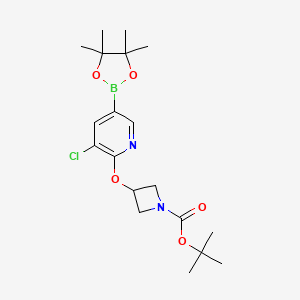
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
